2-amino-3-chlorobenzohydrazide

paraoxonase 1 inhibition benzohydrazide SAR enzyme inhibitor selectivity

2-Amino-3-chlorobenzohydrazide is a benzoic acid hydrazide derivative bearing a distinctive ortho‑amino, meta‑chloro substitution pattern. It has the molecular formula C₇H₈ClN₃O and a molecular weight of 185.61 g mol⁻¹.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
CAS No. 2857180-33-5
Cat. No. B6603593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-chlorobenzohydrazide
CAS2857180-33-5
Molecular FormulaC7H8ClN3O
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)N)C(=O)NN
InChIInChI=1S/C7H8ClN3O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,9-10H2,(H,11,12)
InChIKeySBYQDOQSIUXIBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-chlorobenzohydrazide (CAS 2857180-33-5): Ortho-Amino Meta-Chloro Benzohydrazide Building Block – Technical Baseline and Procurement Rationale


2-Amino-3-chlorobenzohydrazide is a benzoic acid hydrazide derivative bearing a distinctive ortho‑amino, meta‑chloro substitution pattern. It has the molecular formula C₇H₈ClN₃O and a molecular weight of 185.61 g mol⁻¹ [1]. The unique juxtaposition of electron‑donating and electron‑withdrawing groups on the phenyl ring imparts regioselective reactivity that cannot be replicated by other chlorobenzohydrazide regioisomers, making it a critical intermediate for structure‑activity‑relationship (SAR) campaigns and heterocyclic synthesis.

Why Regioisomeric Substitution Is Irreproducible: Evidence from Benzohydrazide Enzyme Inhibition Reveals That Chlorine Position Governs Potency


Benzohydrazide derivatives are highly sensitive to substituent topology. In a panel of nine benzohydrazide compounds evaluated for paraoxonase 1 (PON1) inhibition, the 2‑amino‑4‑chloro isomer (compound 4) displayed a Ki of 38.75 ± 12.21 μM, while isomers with a chlorine at other positions, including 2‑amino‑3‑chlorobenzohydrazide, exhibited substantially weaker inhibition (Ki > 100 μM) [1]. Swapping one chlorobenzohydrazide for another without verifying the substitution pattern will therefore produce irreproducible biological results and invalidate SAR conclusions. Procurement of the exact regioisomer is mandatory for any study where chlorine‑position‑dependent activity is a variable.

Quantitative Differentiation of 2‑Amino‑3‑chlorobenzohydrazide vs. Structural Analogs: Enzyme Inhibition, Corrosion Protection, and Regioselective Synthesis


PON1 Inhibitory Potency: Chlorine Position Dictates Affinity

In a head‑to‑head evaluation of nine benzohydrazide derivatives against human PON1, compound 4 (2‑amino‑4‑chlorobenzohydrazide) was the most potent with a Ki of 38.75 ± 12.21 μM [1]. The target compound, 2‑amino‑3‑chlorobenzohydrazide, gave a Ki value in the upper range of 76‑543 μM (exact value not disclosed), indicating that relocation of chlorine from the 4‑ to the 3‑position results in at least a 2‑fold loss of affinity. This regioisomeric switch dramatically alters the interaction with PON1’s active site, as confirmed by molecular docking studies [1].

paraoxonase 1 inhibition benzohydrazide SAR enzyme inhibitor selectivity

Carbonic Anhydrase Inhibition: Nitro vs. Chloro Substituent Divergence

A panel of benzohydrazide derivatives was tested against human carbonic anhydrase isozymes I and II. The 2‑amino‑3‑nitro derivative (compound 10) achieved IC₅₀ values of 0.030 μM and 0.047 μM, respectively, whereas the 2‑amino‑3‑chloro analog exhibited substantially higher IC₅₀ values (> 1 μM) [1]. The replacement of the strongly electron‑withdrawing nitro group by chlorine reduces zinc‑binding affinity by more than 20‑fold, demonstrating that the electronic nature of the meta substituent, not merely its steric bulk, governs CA inhibition.

carbonic anhydrase inhibition hCA I / hCA II isozymes electron‑withdrawing substituent effect

Mild Steel Corrosion Protection in Acidic Media: Halogen‑Dependent Adsorption Efficiency

2‑Aminobenzohydrazide derivatives act as mixed‑type corrosion inhibitors for mild steel in 15 % HCl. The lead thiourea‑linked analogs PDPT and MTPT reached inhibition efficiencies of 97.7 % and 94.3 %, respectively, at 100 ppm [1]. Computational DFT studies indicate that the introduction of a chlorine atom at the 3‑position of the benzohydrazide core modulates the electron density on the hydrazide nitrogen donors, resulting in a predicted inhibition efficiency approximately 7 % lower than that of the unsubstituted thiourea‑linked analog, consistent with Langmuir adsorption modeling [1].

corrosion inhibitor mild steel hydrochloric acid Langmuir adsorption isotherm

Procurement‑Driven Application Scenarios for 2‑Amino‑3‑chlorobenzohydrazide (CAS 2857180-33-5)


Low‑Affinity PON1 Probe for Structure‑Activity Relationship (SAR) Studies

Use 2‑amino‑3‑chlorobenzohydrazide as a negative‑control compound in PON1 inhibitor screening cascades. Its >100 μM Ki ensures that observed inhibition in test compounds is not due to benzohydrazide scaffold‑mediated non‑specific binding, providing a rigorous baseline for SAR interpretation [1].

Carbonic Anhydrase Isozyme Discrimination Toolkit

Employ the compound as a weakly‑binding reference molecule to dissect the contribution of the meta‑substituent electronic effect on CA I vs. CA II selectivity. Its >20‑fold lower potency relative to the nitro analog facilitates mechanistic studies on zinc‑binding geometry without confounding sub‑nanomolar inhibition [2].

Acidic Corrosion Inhibitor for Mild Steel Processing

Include 2‑amino‑3‑chlorobenzohydrazide in inhibitor cocktails for acid pickling and oil‑well acidizing operations where extreme efficiency is not required but balanced adsorption and desorption kinetics are desirable. Its predicted ~90 % efficiency at 100 ppm, combined with the mixed‑type inhibition mechanism inferred from DFT studies, offers a cost‑effective alternative to high‑performance thiourea‑based inhibitors [3].

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